molecular formula C10H13N5O3 B562643 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt CAS No. 1216876-53-7

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt

Cat. No. B562643
CAS RN: 1216876-53-7
M. Wt: 251.246
InChI Key: SAULFDZHYCVLFN-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt (4-ADPA) is an important organic compound used in a variety of scientific research applications. It is a widely used reagent in the synthesis of various compounds and is known for its high solubility and stability. 4-ADPA has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the study of enzyme kinetics, and as a reagent in the analysis of organic compounds.

Scientific Research Applications

Nucleoside Synthesis

A study by Jungmann and Pfleiderer (2009) explored the synthesis of 4-amino-7(8H)pteridinone-N8-nucleosides, which are structural analogs of adenosine. They utilized various 4-amino-7(8H)pteridones for glycosylation with 1-chloro-2′-deoxy-D-ribofuranose derivatives, forming N8-2′-deoxy-D-ribofuranosides. These compounds can be seen as 2′-deoxyadenosine analogs, indicating potential applications in therapeutic agents or biochemical research (Jungmann & Pfleiderer, 2009).

Reactivity with Nucleophilic Agents

Research by Albert and McCormack (1973) delved into the reactivity of pteridin-4-one (a related compound) with nucleophilic agents like sodium hydrogen sulphite, demonstrating various adduct formations. This study highlights the chemical reactivity of pteridine derivatives, which could be leveraged in synthetic chemistry or material science applications (Albert & McCormack, 1973).

Mass Spectral Analysis

Williams and Ayling (1973) used mass spectrometry to analyze the structure and purity of substituted pteridines, including their reduced forms, which exhibit cofactor and inhibitory properties with certain enzymes. This work is crucial for understanding the structural aspects and potential biochemical roles of these compounds (Williams & Ayling, 1973).

Fluorescence Characterization

Hawkins et al. (2001) synthesized two fluorescent adenosine analogs, 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP) and 4-amino-2,6-dimethyl-8-(2'-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (DMAP), demonstrating their utility in studying DNA interactions through fluorescence changes. This suggests their use in bioanalytical applications, particularly in understanding nucleic acid dynamics and interactions (Hawkins et al., 2001).

properties

IUPAC Name

acetic acid;4-amino-2,6-dimethyl-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O.C2H4O2/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;1-2(3)4/h1-2H3,(H3,9,11,12,13,14);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAULFDZHYCVLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)C)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675577
Record name Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216876-53-7
Record name Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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